molecular formula C12H26 B14561232 3,4-Diethyl-2,4-dimethylhexane CAS No. 62184-93-4

3,4-Diethyl-2,4-dimethylhexane

Cat. No.: B14561232
CAS No.: 62184-93-4
M. Wt: 170.33 g/mol
InChI Key: AUVJTUXGNKLTIN-UHFFFAOYSA-N
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Description

3,4-Diethyl-2,4-dimethylhexane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon composed of a hexane backbone with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethyl-2,4-dimethylhexane typically involves the alkylation of a hexane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and a controlled temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of more complex hydrocarbons. This process uses metal catalysts like palladium or platinum to facilitate the addition of hydrogen atoms to the carbon skeleton, resulting in the formation of the desired branched alkane .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethyl-2,4-dimethylhexane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions

Major Products Formed

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Halogenation: Haloalkanes (e.g., chloroalkanes, bromoalkanes).

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3,4-Diethyl-2,4-dimethylhexane has various applications in scientific research:

Mechanism of Action

As a hydrocarbon, 3,4-Diethyl-2,4-dimethylhexane does not have a specific mechanism of action in biological systems. its interactions with other molecules are primarily driven by van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate that can undergo various transformations depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diethyl-2,4-dimethylhexane is unique due to its specific arrangement of ethyl and methyl groups, which can influence its physical and chemical properties. This unique structure can affect its boiling point, melting point, and reactivity compared to other similar compounds .

Properties

CAS No.

62184-93-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,4-diethyl-2,4-dimethylhexane

InChI

InChI=1S/C12H26/c1-7-11(10(4)5)12(6,8-2)9-3/h10-11H,7-9H2,1-6H3

InChI Key

AUVJTUXGNKLTIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)C(C)(CC)CC

Origin of Product

United States

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